molecular formula C19H22N2O3 B267317 N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide

Cat. No. B267317
M. Wt: 326.4 g/mol
InChI Key: NTTMRZSOMJMIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide, also known as Boc-4-amino-4′-methoxydiphenylamine, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation in the brain, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide in lab experiments is its high specificity for certain enzymes, which allows for targeted inhibition of disease processes. However, its use can be limited by its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide. One area of focus could be on developing more efficient synthesis methods that improve yield and reduce the use of hazardous reagents. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in treating other diseases. Finally, research could be conducted to explore the use of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

The synthesis of N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide involves the reaction of 4-aminophenol with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with tert-butyl isocyanate to form the Boc-protected amine. The Boc group can be removed using trifluoroacetic acid to yield the final product.

Scientific Research Applications

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. It has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

Product Name

N-{4-[(tert-butylamino)carbonyl]phenyl}-4-methoxybenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-tert-butyl-4-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)21-18(23)14-5-9-15(10-6-14)20-17(22)13-7-11-16(24-4)12-8-13/h5-12H,1-4H3,(H,20,22)(H,21,23)

InChI Key

NTTMRZSOMJMIIQ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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